5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one
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Overview
Description
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylidene group at position 5 and a trifluoromethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with guanidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dichloromethane . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. Molecular docking studies have shown that the compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety
- Polysubstituted pyrimidine derivatives containing trifluoromethyl groups
Uniqueness
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is unique due to the presence of both a methylidene and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3F3N2O |
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Molecular Weight |
176.10 g/mol |
IUPAC Name |
5-methylidene-4-(trifluoromethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H3F3N2O/c1-3-2-10-5(12)11-4(3)6(7,8)9/h2H,1H2 |
InChI Key |
YALSPRJOLXBUEF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)N=C1C(F)(F)F |
Origin of Product |
United States |
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